Benzyl 2-amino-3-cyano-2'-methyl-5'-oxo-1'-prop-2-enylspiro[chromene-4,4'-pyrrole]-3'-carboxylate
Overview
Description
Benzyl 1’-allyl-2-amino-3-cyano-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1’-allyl-2-amino-3-cyano-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate typically involves multi-component reactions. One common method is the reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride under different conditions such as microwave irradiation, grindstone technology, and reflux . The reaction conditions can vary, but they often involve the use of catalysts like L-proline or Amberlite IRA-400 Cl resin .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multi-component reactions and the use of efficient catalysts can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1’-allyl-2-amino-3-cyano-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, benzyl 1’-allyl-2-amino-3-cyano-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate has shown potential as a pharmacophore. It can be used in the design of drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity .
Mechanism of Action
The mechanism of action of benzyl 1’-allyl-2-amino-3-cyano-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule . The pathways involved can vary depending on the specific application, but they often include inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro derivatives and cyanoacetamide derivatives. Examples are spiroindolines and cyanoacetamide-based heterocycles .
Uniqueness
What sets benzyl 1’-allyl-2-amino-3-cyano-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate apart is its unique combination of functional groups and its spiro structure.
Properties
IUPAC Name |
benzyl 2-amino-3-cyano-2'-methyl-5'-oxo-1'-prop-2-enylspiro[chromene-4,4'-pyrrole]-3'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-3-13-28-16(2)21(23(29)31-15-17-9-5-4-6-10-17)25(24(28)30)18-11-7-8-12-20(18)32-22(27)19(25)14-26/h3-12H,1,13,15,27H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVPESIWYFDVIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3OC(=C2C#N)N)C(=O)N1CC=C)C(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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